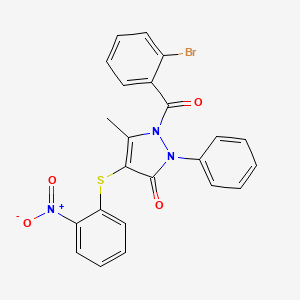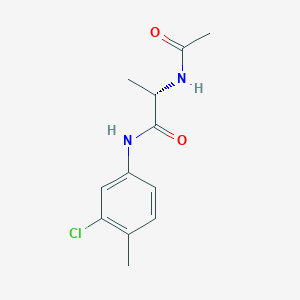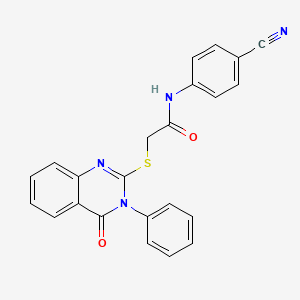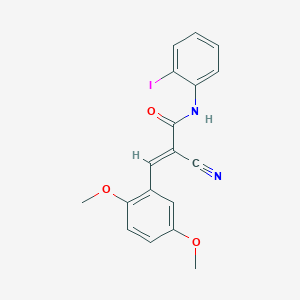
1-(2-Bromobenzoyl)-5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BBMNP is a pyrazolone derivative that has been synthesized by various methods, including the reaction of 1-phenyl-3-methyl-5-pyrazolone with 2-bromobenzoyl chloride and 2-nitrothiophenol. This compound has shown promising results in scientific research, particularly in the field of cancer treatment and diagnosis.
Mechanism of Action
BBMNP exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by inhibiting the activity of a protein called Bcl-2, which is involved in regulating apoptosis. BBMNP also inhibits the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
BBMNP has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. BBMNP has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of BBMNP is its high selectivity towards cancer cells, making it a promising candidate for cancer treatment and diagnosis. However, its low solubility in aqueous solutions and limited stability in physiological conditions can pose challenges in lab experiments.
Future Directions
There are several future directions for BBMNP research. One direction is to explore its potential as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Another direction is to optimize its chemical structure to improve its solubility and stability in physiological conditions. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.
In conclusion, BBMNP is a promising compound with potential applications in cancer treatment and diagnosis. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand its potential and limitations, and to explore its applications in other areas of medicine and biology.
Synthesis Methods
The synthesis of BBMNP involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with 2-bromobenzoyl chloride and 2-nitrothiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting compound is then purified using column chromatography.
Scientific Research Applications
BBMNP has been extensively studied for its potential applications in cancer treatment and diagnosis. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. BBMNP has also been used as a fluorescent probe for cancer imaging and detection.
properties
IUPAC Name |
1-(2-bromobenzoyl)-5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O4S/c1-15-21(32-20-14-8-7-13-19(20)27(30)31)23(29)26(16-9-3-2-4-10-16)25(15)22(28)17-11-5-6-12-18(17)24/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCSJMIEROKGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC=CC=C2Br)C3=CC=CC=C3)SC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzoyl)-5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)




![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)


![Ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B7466619.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)
![[2-(4-fluoro-3-nitroanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466642.png)